1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1071496-88-2
Cat. No.: VC2573583
Molecular Formula: C12H21BN2O2
Molecular Weight: 236.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071496-88-2 |
|---|---|
| Molecular Formula | C12H21BN2O2 |
| Molecular Weight | 236.12 g/mol |
| IUPAC Name | 1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C12H21BN2O2/c1-9(2)15-8-7-10(14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3 |
| Standard InChI Key | LWGNAJWTBRYFJZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C)C |
Introduction
Chemical Identity and Properties
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to the class of boronic acid pinacol esters, which are widely recognized for their stability and utility in organic synthesis. This compound features a pyrazole heterocycle substituted with an isopropyl group at the N1 position and a pinacol boronate ester group at the C3 position. The pinacol boronate group serves as a protective form of the boronic acid functionality, providing enhanced stability while maintaining reactivity in coupling reactions.
The compound is identified by CAS number 1071496-88-2 and has a molecular formula of C12H21BN2O2 . With a molecular weight of 236.12 g/mol, it exists as a stable compound that can be stored for extended periods under appropriate conditions . The IUPAC name for this compound is 1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, which precisely describes its structural components.
Structural Details
The structure of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole incorporates several key features that determine its chemical behavior. The pyrazole ring provides an aromatic nitrogen-containing heterocycle that can participate in various reactions. The isopropyl group at the N1 position contributes to the steric environment around the pyrazole ring, while the boronic acid pinacol ester at the C3 position serves as the reactive site for cross-coupling reactions.
The structural information can be further detailed through its standard identifiers. The Standard InChI is InChI=1S/C12H21BN2O2/c1-9(2)15-8-7-10(14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3, and the Standard InChIKey is LWGNAJWTBRYFJZ-UHFFFAOYSA-N. These identifiers provide a standardized way to represent the compound's structure in chemical databases and literature.
Physical and Chemical Properties
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole possesses specific physical and chemical properties that influence its handling and applications in synthesis. The compound is typically available with a minimum purity specification of 95%, making it suitable for research applications . The following table summarizes the key properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1071496-88-2 |
| Molecular Formula | C12H21BN2O2 |
| Molecular Weight | 236.12 g/mol |
| IUPAC Name | 1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C)C |
| PubChem Compound ID | 66509405 |
In terms of physical properties, the compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a cool, dry place to prevent degradation . The presence of the pinacol boronate group enhances the stability of the boronic acid functionality, making it less susceptible to degradation compared to free boronic acids.
Synthesis Methods
The synthesis of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves specific chemical pathways that ensure the correct placement of functional groups on the pyrazole ring. The primary synthetic route involves the reaction of 1-isopropyl-1H-pyrazole-3-boronic acid with pinacol in the presence of a suitable catalyst. This esterification reaction converts the reactive boronic acid group into a more stable pinacol boronate ester.
General Synthetic Approach
The general approach to synthesizing this compound follows several key steps:
-
Formation of the 1-isopropyl-1H-pyrazole through alkylation of pyrazole with isopropyl halide
-
Functionalization at the C3 position to introduce a boronic acid group
-
Esterification with pinacol to form the pinacol boronate ester
The borylation step typically involves metallation of the pyrazole ring followed by reaction with a trialkyl borate reagent. Subsequent hydrolysis yields the boronic acid intermediate, which is then converted to the pinacol ester through condensation with pinacol under dehydrating conditions.
Alternative Synthesis Strategies
While the direct esterification of boronic acid with pinacol represents the most common approach, alternative strategies may involve:
-
Direct borylation of 1-isopropyl-1H-pyrazole using bis(pinacolato)diboron and a palladium or iridium catalyst
-
Cross-coupling of a 3-halogenated 1-isopropyl-1H-pyrazole with bis(pinacolato)diboron
-
Miyaura borylation reactions using specific catalytic systems
These alternative approaches can offer advantages in terms of yield, selectivity, or compatibility with other functional groups present in complex intermediates during multistep syntheses.
Applications in Organic Synthesis
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it enables the formation of carbon-carbon bonds with various halogenated partners. These reactions are fundamental to the synthesis of complex molecules, including pharmaceuticals and materials with specialized properties.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction represents one of the most powerful methods for forming carbon-carbon bonds in organic synthesis. In this reaction, 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can react with aryl, heteroaryl, or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. The reaction proceeds under relatively mild conditions and exhibits tolerance toward various functional groups, making it highly versatile for complex molecule synthesis.
The reaction typically follows this general scheme:
-
Oxidative addition of the aryl halide to the palladium catalyst
-
Transmetallation with the activated boronate complex
-
Reductive elimination to form the desired carbon-carbon bond
The pyrazole moiety in the compound provides a heterocyclic building block that can be incorporated into larger molecular frameworks through these coupling reactions. This capability is particularly valuable in medicinal chemistry, where pyrazole-containing structures appear in numerous bioactive compounds.
Applications in Pharmaceutical Synthesis
The versatility of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in cross-coupling reactions makes it an important tool in pharmaceutical synthesis. Pyrazole rings are common structural motifs in various pharmaceutical compounds, including anti-inflammatory, antiviral, and anticancer agents. The ability to selectively functionalize pyrazoles through cross-coupling reactions enables the efficient synthesis of complex drug candidates with precise structural features.
Research Findings
Research on 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has primarily focused on its role in facilitating efficient cross-coupling reactions for the synthesis of complex molecules. The compound has demonstrated significant utility in both academic research and industrial applications, particularly in the development of pharmaceuticals and advanced materials.
Reaction Optimization Studies
Several studies have investigated the optimization of reaction conditions for Suzuki-Miyaura cross-coupling reactions involving this compound. Parameters such as catalyst type and loading, base selection, solvent system, and temperature have been examined to enhance reaction efficiency. Research indicates that palladium catalysts with phosphine ligands generally provide good results, while bases such as potassium carbonate or cesium fluoride can effectively promote the transmetallation step.
The stability of the pinacol boronate ester group in this compound allows for a wide range of reaction conditions to be employed, including aqueous conditions and elevated temperatures. This versatility contributes to its broad applicability in various synthetic contexts.
Substrate Scope Investigations
Research has also explored the scope of reaction partners compatible with 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in cross-coupling reactions. Studies have demonstrated successful coupling with various aryl and heteroaryl halides, including those containing sensitive functional groups. The regioselectivity of these reactions is typically high, allowing for precise control over the connectivity in the resulting products.
The reactivity profile of this compound makes it particularly valuable for the synthesis of complex heterocyclic systems, where traditional methods might face limitations due to selectivity issues or functional group incompatibilities.
Applications in Materials Science
Beyond pharmaceutical applications, research has investigated the use of pyrazole-containing structures in materials science. Compounds synthesized using 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a building block have shown potential in electronic materials, coordination chemistry, and functional polymers. The pyrazole ring can serve as a ligand for metal complexation or as a structural element in materials with specific electronic or photophysical properties.
Comparative Analysis
To provide context for understanding 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, it is valuable to compare it with related compounds, particularly other pyrazole derivatives containing boronic acid pinacol esters. This comparison highlights the unique features and applications of the compound within its chemical family.
Comparison with Related Compounds
The table below compares 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with related pyrazole-boronate compounds:
| Compound | Molecular Formula | Molecular Weight | Key Features | Main Applications |
|---|---|---|---|---|
| 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C12H21BN2O2 | 236.12 g/mol | Isopropyl at N1, boronate at C3 | Suzuki-Miyaura coupling, pharmaceutical synthesis |
| 1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C16H27BN2O4 | 322.2 g/mol | Dioxane-containing substituent at N1, boronate at C4 | Cross-coupling reactions, complex molecule synthesis |
| 1-Isopropyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H25BN2O2 | 264.17 g/mol | Isopropyl at N1, methyl groups at C3 and C5, boronate at C4 | Research applications, potential biological activities |
This comparison illustrates how structural variations in the pyrazole-boronate scaffold can influence the compound's properties and applications. The positioning of the boronate group (C3 vs. C4) and the nature of the substituents on the pyrazole ring can significantly affect reactivity patterns and synthetic utility.
Structure-Activity Relationships
When considering structure-activity relationships, several factors influence the reactivity and utility of pyrazole-boronate compounds:
-
Position of the boronate group (C3, C4, or C5) affects the electronic environment and reactivity in coupling reactions
-
Nature of the N-substituent influences solubility, steric environment, and potential interactions with catalysts
-
Additional substituents on the pyrazole ring can modify electronic properties and reactivity patterns
In the case of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the C3 position of the boronate group provides good reactivity in coupling reactions, while the isopropyl group at N1 offers a balance between steric protection and accessibility of the reactive site.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume